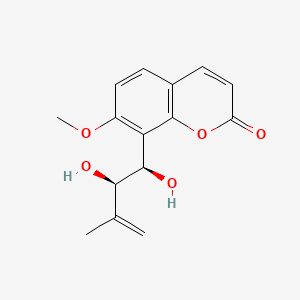

(-)-Minumicrolin

Description

Structure

3D Structure

Properties

CAS No. |

124988-29-0 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 |

InChI Key |

DKEANOQWICTXTP-ZIAGYGMSSA-N |

Isomeric SMILES |

CC(=C)[C@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Minumicrolin: Structural Elucidation, Stereochemistry, and Biological Profile

Executive Summary

(-)-Minumicrolin is a bioactive coumarin isolated from the medicinal plant Micromelum minutum (Rutaceae). Chemically defined as 7-methoxy-8-[(1'S,2'S)-1,2-dihydroxy-3-methyl-3-butenyl]-2H-1-benzopyran-2-one , it represents a critical scaffold in natural product chemistry due to its specific vicinal diol side chain. This guide details the structural characterization, absolute stereochemical determination via Mosher ester analysis, and the cytotoxic profile of the molecule. It serves as a technical resource for researchers investigating coumarin-based pharmacophores.

Chemical Structure & Stereochemistry[1][2][3][4]

Core Structure

The minumicrolin scaffold consists of a 7-methoxycoumarin core substituted at the C-8 position with a 1,2-dihydroxy-3-methyl-3-butenyl side chain. The presence of the vicinal diol at C-1' and C-2' introduces two chiral centers, necessitating rigorous stereochemical assignment.

| Feature | Specification |

| IUPAC Name | 7-methoxy-8-[(1S,2S)-1,2-dihydroxy-3-methyl-3-butenyl]-2H-1-benzopyran-2-one |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.29 g/mol |

| Chiral Centers | C-1', C-2' |

| Absolute Configuration | (1'S, 2'S) |

| Optical Rotation | Levorotatory (-) |

Stereochemical Logic

The absolute configuration of (-)-minumicrolin was established not through X-ray crystallography (which requires suitable crystals often difficult to obtain for oily coumarins) but through Mosher's Method (Modified Mosher Analysis). This NMR-based technique relies on the anisotropic shielding effects of chiral derivatizing agents, specifically

-

Mechanism: The secondary alcohol at C-1' and C-2' reacts with (R)- and (S)-MTPA chloride to form diastereomeric esters.

-

Validation: The difference in chemical shifts (

) for protons neighboring the chiral centers reveals the spatial arrangement of substituents, confirming the (1'S, 2'S) configuration.

Experimental Protocols

Isolation Workflow

Objective: To isolate high-purity (-)-minumicrolin from Micromelum minutum leaves/stems for structural analysis.

Reagents & Materials:

-

Dried Micromelum minutum leaves (1.0 kg)

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Acetone

-

Stationary Phase: Silica gel 60 (0.063-0.200 mm)

-

Equipment: Rotary evaporator, UV lamp (254/365 nm)

Protocol:

-

Extraction: Macerate dried leaves in Acetone (5 L) for 72 hours at room temperature. Filter and concentrate under reduced pressure to yield the crude extract.

-

Partition: Suspend crude extract in water and partition sequentially with Hexane and EtOAc. Collect the EtOAc fraction (rich in polar coumarins).

-

Column Chromatography (CC): Subject the EtOAc fraction to Silica gel CC. Elute with a gradient of Hexane:EtOAc (9:1

0:1). -

Fractionation: Collect fractions (100 mL each). Monitor composition via TLC (visualize under UV 365 nm; coumarins fluoresce blue/purple).

-

Purification: Combine fractions containing the target spot (

in EtOAc:Hexane 1:1). Re-chromatograph using isocratic EtOAc:Hexane (4:6) or preparative HPLC to yield (-)-minumicrolin as a colorless oil or amorphous solid.

Stereochemical Determination (Mosher Ester Analysis)

Objective: To determine the absolute configuration of C-1' and C-2'.

Reagents:

-

(-)-Minumicrolin (5 mg per reaction)

-

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

-

Pyridine-d5 (NMR solvent & base)

-

DMAP (4-Dimethylaminopyridine)

Protocol:

-

Reaction A (S-Ester): Dissolve minumicrolin (5 mg) in deuterated pyridine (0.5 mL) in an NMR tube. Add (R)-(-)-MTPA-Cl (10

L) and a catalytic amount of DMAP. Shake and allow to stand for 12 hours. Note: (R)-MTPA-Cl yields the (S)-MTPA ester. -

Reaction B (R-Ester): Repeat the procedure using (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester.

-

Analysis: Acquire

H-NMR spectra (500 MHz) for both esters. -

Calculation: Tabulate chemical shifts (

) for protons H-1', H-2', H-3' (methyl), and aromatic protons. Calculate -

Interpretation:

-

Positive

values indicate protons on the right side of the MTPA plane.[1] -

Negative

values indicate protons on the left side. -

Construct the stereochemical model to confirm (1'S, 2'S).

-

Visualizations

Isolation Logic Flow

The following diagram illustrates the critical path from raw plant material to the purified bioactive molecule.

Caption: Figure 1. Bioassay-guided isolation workflow for (-)-Minumicrolin targeting the ethyl acetate fraction.

Mosher Analysis Decision Tree

This diagram visualizes the logic used to assign the absolute configuration based on NMR data.

Caption: Figure 2. Stereochemical assignment workflow using Modified Mosher's Method.

Biological Profile

(-)-Minumicrolin exhibits significant cytotoxicity, particularly against specific cancer cell lines. The structure-activity relationship (SAR) suggests the 7-methoxy and the 1',2'-diol side chain are essential for interaction with cellular targets.

Cytotoxicity Data (IC₅₀ Values):

| Cell Line | Tissue Origin | IC₅₀ ( | Reference |

| KB | Oral Epidermoid Carcinoma | 17.8 - 26.2 | [1, 2] |

| NCI-H187 | Small Cell Lung Cancer | > 50 (Weak) | [3] |

| BC | Breast Cancer | Moderate | [1] |

| Leishmania major | Protozoan Parasite | Inactive | [4] |

Note: Unlike its monoterpene coumarin analogs (e.g., Minutin A/B), Minumicrolin shows moderate selectivity, often serving as a reference standard in cytotoxicity assays for Micromelum species.

References

-

Chemical constituents of Micromelum minutum. Isolation and structural elucidation of new coumarins. Source: Chemical & Pharmaceutical Bulletin (2000).[2] Link:[Link]

-

Coumarins and other secondary metabolites isolated from Micromelum minutum and their biological activities. Source: Thai Journal of Science and Technology. Link:[Link]

-

A new coumarin from the roots of Micromelum minutum. Source: Natural Product Research (2016).[2] Link:[Link]

-

Isolation of new monoterpene coumarins from Micromelum minutum leaves and their cytotoxic activity against Leishmania major and cancer cells. Source: Food Chemistry (2013).[2] Link:[Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Source: Nature Protocols (2007). Link:[Link]

Sources

Minumicrolin: A Technical Guide to its Molecular Weight and Physicochemical Characterization for Drug Development

Introduction

Minumicrolin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential biological activities. Isolated from plant sources such as Murraya paniculata, it represents a class of compounds known for diverse pharmacological effects.[1][2][3] This technical guide provides a comprehensive overview of the core molecular and physicochemical properties of Minumicrolin, offering a foundational understanding for researchers in drug discovery and development. A thorough characterization of these properties is paramount as they fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile, ultimately determining its viability as a therapeutic candidate.

Molecular Identity and Core Properties

The foundational step in the characterization of any potential drug candidate is the unambiguous confirmation of its molecular structure and fundamental properties.

Chemical Structure and Molecular Formula

Minumicrolin is chemically identified as 8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one.[4][5] Its molecular structure is characterized by a coumarin core substituted with a methoxy group and a dihydroxy-butenyl side chain. This distinct arrangement of functional groups is crucial in defining its chemical behavior and biological interactions.

The molecular formula for Minumicrolin is C₁₅H₁₆O₅ .[5] This composition is fundamental to calculating its exact mass and molecular weight.

Molecular Weight

The molecular weight of a compound is a critical parameter for numerous experimental calculations, including molarity of solutions and interpretation of mass spectrometry data. Based on its molecular formula, the calculated molecular weight of Minumicrolin is 276.28 g/mol .[4][5]

Table 1: Core Molecular Properties of Minumicrolin

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₅ | PubChem[4][5] |

| Molecular Weight | 276.28 g/mol | PubChem[4][5] |

| IUPAC Name | 8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | PubChem[4][5] |

| CAS Number | 88546-96-7 | PubChem[4][5] |

| SMILES | CC(=C)C=C2)OC)O)O | PubChem[4][5] |

| InChIKey | DKEANOQWICTXTP-KBPBESRZSA-N | PubChem[4][5] |

Isolation and Purification of Minumicrolin

The procurement of a pure sample of Minumicrolin is a prerequisite for accurate physicochemical characterization. The following is a generalized workflow for its isolation from its natural source, Murraya paniculata, based on established methods for isolating coumarins from this plant.[6][7][8][9]

Caption: Generalized workflow for the isolation and purification of Minumicrolin.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered leaves of Murraya paniculata are subjected to extraction with a suitable solvent, typically methanol, either through maceration at room temperature or using a Soxhlet apparatus for exhaustive extraction.[6][9]

-

The resulting extract is then concentrated under reduced pressure to yield the crude methanolic extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their polarity.

-

Bioactivity-guided fractionation is often employed, where each fraction is tested for the desired biological activity to identify the most promising fraction for further purification. For coumarins from Murraya paniculata, the chloroform fraction has been shown to be of interest.[9]

-

-

Purification:

-

The bioactive fraction is subjected to column chromatography over silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify and pool those containing the compound of interest.

-

For final purification to achieve high purity, the pooled fractions are often subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

Physicochemical Properties and Their Significance in Drug Development

The physicochemical properties of a molecule are critical determinants of its behavior in a biological system.[10] Understanding these parameters is essential for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Aqueous solubility is a crucial factor for oral bioavailability; a drug must dissolve in the gastrointestinal fluids to be absorbed.[11] The solubility of a compound is often pH-dependent, especially for molecules with ionizable groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

An excess amount of Minumicrolin is added to a series of vials containing buffers at different physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11]

-

The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of Minumicrolin in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate for each pH condition to ensure reproducibility.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[13] This is critical as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.

Experimental Protocol: pKa Determination by UV-Metric Titration

-

A stock solution of Minumicrolin is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a wide range of pH values.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

Changes in the absorption spectrum, particularly shifts in the maximum absorption wavelength (λmax), with varying pH indicate changes in the ionization state of the molecule.

-

The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate Henderson-Hasselbalch equation.[14][15]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic (lipid-like) and an aqueous phase.[16][17] It is a key predictor of a drug's ability to cross cell membranes. An optimal LogP value is often a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

A solution of Minumicrolin of known concentration is prepared in one of the immiscible phases (typically n-octanol or water).

-

Equal volumes of pre-saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4) are added to a vessel.

-

The Minumicrolin solution is added, and the mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of Minumicrolin in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 2: Predicted and Key Experimental Physicochemical Properties of Minumicrolin

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Aqueous Solubility | Experimental data not available | Affects dissolution and oral bioavailability.[11] |

| pKa | Experimental data not available | Determines the ionization state at physiological pH, influencing solubility and permeability.[13] |

| LogP | 1.6 (Predicted)[5] | Indicates the balance between hydrophilicity and lipophilicity, impacting membrane permeability and absorption.[16] |

| Polar Surface Area | 76 Ų (Predicted)[5] | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (Predicted)[5] | Affects solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 (Predicted)[5] | Influences solubility and binding affinity. |

Chemical Stability

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways.[18][19][20] Stability studies are conducted under various environmental conditions, including temperature, humidity, and light.

Caption: Workflow for assessing the chemical stability of Minumicrolin.

Experimental Protocol: Forced Degradation and Stability Studies

-

Forced Degradation:

-

Solutions of Minumicrolin are exposed to stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.

-

This helps to identify potential degradation products and establish stability-indicating analytical methods.

-

-

Long-Term Stability:

-

At least two or three batches of Minumicrolin are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[18]

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for appearance, purity (potency), and degradation products.

-

The data is used to establish a re-test period or shelf-life for the active substance.[18]

-

Conclusion

This technical guide has outlined the fundamental molecular and physicochemical properties of Minumicrolin. While its core molecular identity is well-defined, a comprehensive experimental characterization of its physicochemical properties, such as solubility, pKa, and stability, is essential for advancing its development as a potential therapeutic agent. The protocols and workflows described herein provide a robust framework for researchers to generate the necessary data to evaluate the drug-like properties of Minumicrolin and guide future formulation and preclinical studies. A thorough understanding of these foundational characteristics is a non-negotiable step in the path of translating a promising natural product into a clinically viable drug.

References

-

Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. Available at: [Link]

-

Minumicrolin. PubChem. Available at: [Link]

-

A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. Frontiers in Pharmacology. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. Available at: [Link]

-

Extraction and Purification of New Compounds from Murraya paniculata to Investigate their Cytotoxic Potential. AIJR Books. Available at: [Link]

-

A review on chemical composition and pharmacological properties of Murayya paniculata. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. Frontiers in Pharmacology. Available at: [Link]

-

Minumicrolin. PubChem. Available at: [Link]

-

Calculated logP values for investigated compounds. ResearchGate. Available at: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

-

Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Guidance for Industry #5 - Drug Stability Guidelines. U.S. Food and Drug Administration. Available at: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Reviews. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Experimental and computational studies of physicochemical properties influence NSAID-cyclodextrin complexation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. Frontiers in Pharmacology. Available at: [Link]

-

Vasorelaxing Activity of Two Coumarins from Murraya paniculata Leaves. Journal of Stage. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magritek. Available at: [Link]

-

-

Stability Studies. Coriolis Pharma. Available at: [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Pharmacological Properties and Chemical Constituents of Murraya paniculata (L.) Jack. Longdom Publishing. Available at: [Link]

-

GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available at: [Link]

-

Enhancing Pharmaceutical Testing Efficiency with Stability Studies Management in LIMS. Autoscribe Informatics. Available at: [Link]

Sources

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Minumicrolin | C15H16O5 | CID 6426907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.aijr.org [books.aijr.org]

- 7. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. acdlabs.com [acdlabs.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. fda.gov [fda.gov]

- 20. npra.gov.my [npra.gov.my]

Methodological & Application

Application Note: Targeted Isolation and Purification of (-)-Minumicrolin from Murraya paniculata

Abstract & Scope

This protocol details the extraction, fractionation, and isolation of the bioactive coumarin (-)-minumicrolin from the leaves of Murraya paniculata (Orange Jasmine). Unlike generic phytochemical screening, this guide focuses on maximizing yield and purity by exploiting the specific polarity and solubility profile of 7-methoxy-8-substituted coumarins. The workflow utilizes sequential solvent extraction followed by polarity-guided silica chromatography and final purification via Reverse-Phase HPLC (RP-HPLC) to resolve minumicrolin from structurally similar congeners like murrangatin and phebalosin.

Compound Profile

| Property | Detail |

| IUPAC Name | 7-methoxy-8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]chromen-2-one |

| Class | Coumarin (7-methoxy-8-prenyl derivative) |

| Molecular Formula | |

| Molecular Weight | 276.29 g/mol |

| Solubility | Soluble in Chloroform ( |

| Key Structural Feature | Vicinal diol on the 8-prenyl side chain (critical for polarity-based separation). |

Process Logic & Workflow Visualization

The isolation strategy relies on the "Mid-Polarity Window." Minumicrolin is too polar for hexane (due to the diol group) but sufficiently lipophilic to be extracted into chloroform or dichloromethane. We avoid co-extraction of highly polar glycosides by limiting water exposure and using non-polar defatting first.

Workflow Diagram

Caption: Workflow for the targeted isolation of (-)-minumicrolin, prioritizing defatting and mid-polarity extraction.

Detailed Experimental Protocol

Phase 1: Preparation and Extraction

Objective: Remove lipophilic interferences (chlorophyll, waxes) and concentrate coumarins.

-

Plant Material: Dry M. paniculata leaves in the shade (avoid direct sunlight to prevent UV degradation of coumarins). Grind to a coarse powder (mesh 40-60).

-

Defatting (Crucial Step):

-

Place 1.0 kg of powder in a percolator or large flask.

-

Macerate with Petroleum Ether (60-80°C) or n-Hexane (3 x 2L) at room temperature for 24 hours each.

-

Filter and discard the filtrate (contains chlorophylls, waxes, and non-polar terpenoids).

-

Rationale: Minumicrolin contains a diol moiety, making it insoluble in pure hexane. This step cleans the matrix significantly.

-

-

Target Extraction:

-

Air-dry the defatted marc (residue) to remove residual hexane.

-

Extract with Chloroform (

) or Dichloromethane (DCM) (3 x 2L) for 48 hours. -

Note: Ethanol can be used, but it extracts excess tannins and sugars.

is highly selective for free coumarins.

-

-

Concentration:

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at <40°C to yield the Crude Chloroform Extract .

-

Phase 2: Primary Fractionation (Silica Gel)

Objective: Separate coumarin subclasses based on polarity.

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

-

Column Packing: Slurry pack column (

cm) with Hexane. -

Sample Loading: Dissolve crude extract in minimum

, adsorb onto a small amount of silica, dry, and load as a top layer. -

Elution Gradient:

-

Start: 100% Hexane (200 mL)

-

Step 1: 90:10 Hexane:EtOAc (removes residual non-polars)

-

Step 2: 70:30 Hexane:EtOAc (elutes simple coumarins)

-

Step 3: 50:50 Hexane:EtOAc (Target Window for Minumicrolin)

-

Step 4: 100% EtOAc (flushes polar artifacts)

-

-

TLC Monitoring:

-

Plate: Silica Gel

.[4] -

Mobile Phase: Hexane:EtOAc (4:6) or

:MeOH (95:5). -

Detection: Observe under UV 254 nm (quenching) and UV 365 nm (blue/purple fluorescence characteristic of coumarins).

-

Target: Look for spots in the mid-polarity region (

in Hex:EtOAc 1:1).

-

Phase 3: Purification (RP-HPLC)

Objective: Isolate (-)-minumicrolin from stereoisomers and murrangatin.

Note: Minumicrolin and murrangatin are structurally very similar. Murrangatin is a keto-derivative, while minumicrolin is the diol. The diol is slightly more polar.

-

Instrument: Semi-preparative HPLC system with UV-Vis or PDA detector.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge, 5

m, -

Mobile Phase:

-

Solvent A: Water (0.1% Formic Acid)

-

Solvent B: Acetonitrile (MeCN)

-

-

Isocratic Method (Recommended for Separation):

-

Flow Rate: 3.0 mL/min.

-

Composition: 35% MeCN / 65% Water (Isocratic).

-

Optimization: If peaks co-elute, reduce MeCN to 30%.

-

-

Detection: 320 nm (Coumarin max absorption).

-

Collection: Collect the peak corresponding to Minumicrolin. (Typically elutes before less polar methylated analogs but check standard if available).

-

Post-Processing: Lyophilize (freeze-dry) the collected fraction to obtain (-)-minumicrolin as a white powder.

Structural Validation (QC)

To ensure the isolate is (-)-minumicrolin and not an isomer, compare spectral data against the following parameters.

Physicochemical Properties[1][4][5][6][11]

-

Appearance: White amorphous powder or needles.

-

Melting Point:

. -

Optical Rotation:

to

NMR Diagnostic Signals (400 MHz, )

| Position | Multiplicity | Assignment | |

| H-4 | 7.60 - 7.65 | d ( | Coumarin lactone ring |

| H-3 | 6.25 - 6.30 | d ( | Coumarin lactone ring |

| H-5 | 7.30 - 7.35 | d ( | Aromatic ring |

| H-6 | 6.85 - 6.90 | d ( | Aromatic ring |

| 7-OMe | 3.90 - 3.95 | s | Methoxy group |

| H-1' | 5.30 - 5.40 | d/m | Sidechain (Chiral center) |

| H-2' | 4.40 - 4.50 | d | Sidechain (Chiral center) |

| Vinyl H | 4.90, 5.05 | s (broad) | Terminal Methylene ( |

| Me-3' | 1.80 - 1.90 | s | Methyl on vinyl group |

Key Distinction: The presence of two signals for the terminal methylene (vinyl H) and the specific coupling of H-1' and H-2' confirms the diol side chain structure intact, distinguishing it from cyclized analogs like murrayazolinine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or degradation. | Ensure plant material is ground finely. Avoid heating above 40°C. Re-extract marc with EtOAc. |

| Co-elution in HPLC | Murrangatin interference. | Lower the MeCN % in the mobile phase to 25-30%. Use a Phenyl-Hexyl column for alternative selectivity. |

| Sample Decomposition | Acid sensitivity. | Avoid strong acids in HPLC mobile phase; 0.1% Formic acid is safe, but avoid TFA. |

| Oily Product | Residual solvent or impurities. | Dissolve in minimal MeOH and precipitate with cold Ether, or lyophilize. |

References

-

PubChem. (n.d.).[2] Minumicrolin (Compound).[1][2][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Kinoshita, T., & Firman, K. (1996). Highly oxygenated coumarins from Murraya paniculata. Phytochemistry.

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Minumicrolin - Global Substance Registration System.[2] Retrieved October 26, 2023, from [Link]

-

Ito, C., et al. (1999).[8] Anti-tumor-promoting effects of 8-substituted 7-methoxycoumarins on Epstein-Barr virus activation assay. Cancer Letters. (Referenced via MedChemExpress for bioactivity context). [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Minumicrolin | C15H16O5 | CID 6426907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation of Phytoconstituents from an Extract of Muraya paniculata with Cytotoxicity and Antioxidant Activities and In Silico Evaluation of their Potential to Bind to Aldose Reductase (AKR1B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Frontiers | Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations [frontiersin.org]

- 6. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.aijr.org [books.aijr.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Proposed Enantioselective Synthesis of (-)-Minumicrolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, plausible synthetic strategy for the enantioselective total synthesis of (-)-Minumicrolin, a naturally occurring coumarin derivative. Lacking a published total synthesis, this application note constructs a robust and efficient pathway based on well-established and highly stereoselective methodologies. The proposed synthesis addresses the key challenges of constructing the coumarin core, regioselective functionalization at the C8 position, and the stereocontrolled installation of the chiral diol side chain. This guide provides in-depth protocols for each key transformation, supported by mechanistic insights and references to authoritative literature, serving as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

Introduction to (-)-Minumicrolin

(-)-Minumicrolin, also known as Murpanidin, is a coumarin natural product that has been isolated from plants such as Murraya paniculata.[1] Its structure is characterized by a 7-methoxycoumarin scaffold bearing a unique C5 side chain at the C8 position, which contains two contiguous stereocenters in a vicinal diol arrangement: 8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one.[2][3]

Preliminary biological studies have indicated that minumicrolin exhibits interesting activities, including plant growth inhibition and the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation.[1] The coumarin scaffold itself is a well-known privileged structure in medicinal chemistry, with derivatives displaying a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[4] The unique structure and biological potential of (-)-minumicrolin make it an attractive target for total synthesis, which would enable further biological evaluation and the development of novel therapeutic agents.

This application note proposes a comprehensive enantioselective synthetic route to (-)-minumicrolin, designed to be both efficient and highly stereoselective.

Retrosynthetic Analysis

A logical retrosynthetic analysis of (-)-minumicrolin (1) is presented below. The primary disconnections focus on the formation of the chiral side chain and its attachment to the coumarin core.

Caption: Retrosynthetic analysis of (-)-Minumicrolin.

The key disconnections are:

-

C1'-C2' Diol: The vicinal diol in the side chain of 1 can be installed via a Sharpless asymmetric dihydroxylation of a terminal alkene precursor 2 .[1][5] This is a reliable and highly enantioselective method for the formation of chiral diols.

-

C8-C1' Bond: The carbon-carbon bond between the coumarin core and the side chain can be formed through the addition of a suitable isopropenyl nucleophile to an electrophilic coumarin derivative, such as the 8-formylcoumarin 3 . Enantioselective addition methods can establish the stereocenter at C1'.

-

C8-Formyl Group: The formyl group at the C8 position of 3 can be introduced onto a pre-existing coumarin scaffold. A plausible route involves the formylation of a 7-hydroxycoumarin derivative like 4 , followed by methylation of the hydroxyl group.

-

Coumarin Core: The 7-hydroxy-4-methylcoumarin core 4 can be readily synthesized from resorcinol and ethyl acetoacetate via the well-established Pechmann condensation.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, the following four-stage forward synthesis is proposed.

Stage 1: Synthesis of the Coumarin Core

The synthesis commences with the construction of the 7-hydroxy-4-methylcoumarin scaffold using the Pechmann condensation.

Caption: Synthesis of the coumarin core via Pechmann condensation.

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (4)

-

To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add ethyl acetoacetate (11.5 mL, 90.8 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the mixture into ice-water (500 mL) with vigorous stirring.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum to afford 7-hydroxy-4-methylcoumarin (4) as a white solid.

| Expected Yield |

| > 90% |

Stage 2: C8-Formylation and Protection

The next key step is the regioselective installation of a formyl group at the C8 position. The Duff reaction is a suitable method for the ortho-formylation of phenols.[6][7]

Caption: C8-Formylation and methylation of the coumarin core.

Protocol 2: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin

-

A mixture of 7-hydroxy-4-methylcoumarin (4) (5.0 g, 28.4 mmol), hexamethylenetetramine (8.0 g, 57.1 mmol), and glycerol (25 mL) is heated to 150-160 °C for 5 hours.

-

The reaction mixture is cooled to 80 °C and a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) is added.

-

The mixture is heated for an additional 30 minutes, then cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give 8-formyl-7-hydroxy-4-methylcoumarin as a pale yellow solid.

Protocol 3: Synthesis of 8-Formyl-7-methoxy-4-methylcoumarin (3)

-

To a solution of 8-formyl-7-hydroxy-4-methylcoumarin (4.0 g, 19.6 mmol) in acetone (100 mL), add anhydrous potassium carbonate (5.4 g, 39.2 mmol) and methyl iodide (2.5 mL, 39.2 mmol).

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is recrystallized from ethanol to yield 8-formyl-7-methoxy-4-methylcoumarin (3) as a white solid.

| Step | Expected Yield |

| Formylation | ~45%[6] |

| Methylation | > 95% |

Stage 3: Asymmetric Installation of the Side Chain

With the key aldehyde intermediate 3 in hand, the next step is the enantioselective addition of an isopropenyl group to form the alkene precursor 2 . This can be achieved using a variety of organometallic reagents in the presence of a chiral ligand.

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. CN104277023A - Preparation method of 8-formyl coumarin derivative - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Minumicrolin, a Novel Microtubule Destabilizing Agent

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Minumicrolin, a novel microtubule-destabilizing agent. The protocols herein are designed to elucidate its cytotoxic profile through a multi-faceted approach, assessing its direct impact on tubulin polymerization, effects on cell viability and membrane integrity, and its ability to induce apoptosis. By integrating mechanistic assays with functional cellular assays, this guide offers a robust framework for the preclinical evaluation of Minumicrolin.

Introduction: The Rationale for a Multi-Assay Approach

Minumicrolin is a synthetic small molecule identified for its potential as an anti-cancer therapeutic. Preliminary evidence suggests that its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.[1][2] Agents that target microtubules have been a cornerstone of cancer chemotherapy for decades, though challenges such as toxicity and drug resistance persist.[3] Therefore, a thorough in vitro characterization of any new microtubule-targeting agent is paramount.

This guide eschews a one-size-fits-all template, instead advocating for a logical progression of assays. We begin by confirming the direct molecular interaction of Minumicrolin with its putative target, tubulin. Subsequently, we delve into its effects on whole cells, quantifying cytotoxicity through metabolic and membrane integrity assays. Finally, we investigate the mode of cell death induced by Minumicrolin, specifically focusing on apoptosis. This structured approach ensures a comprehensive understanding of Minumicrolin's biological activity.

Part I: Mechanism of Action - The Tubulin Polymerization Assay

To validate Minumicrolin as a microtubule-destabilizing agent, it is essential to first demonstrate its direct effect on tubulin polymerization in a cell-free system. This assay measures the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules.[4][5] A destabilizing agent like Minumicrolin is expected to inhibit this process.

Principle

In the presence of GTP and at an appropriate temperature (37°C), purified tubulin dimers polymerize into microtubules. This polymerization can be monitored by an increase in absorbance (turbidity) at 340 nm or by using a fluorescent reporter.[5][6] The inclusion of Minumicrolin should lead to a dose-dependent inhibition of this increase.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Tubulin Polymerization Assay

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure bovine tubulin protein in ice-cold G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing 1 mM GTP.[5][7] Keep on ice.

-

Prepare a 10 mM stock solution of Minumicrolin in DMSO. Perform serial dilutions in G-PEM buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare positive (e.g., 10 µM Paclitaxel for stabilization) and negative (vehicle, e.g., 0.5% DMSO) controls.[8]

-

-

Assay Procedure:

-

On ice, add the reaction components to a pre-chilled 96-well plate. The final volume for each reaction is typically 70-100 µL.[7]

-

A typical reaction mix includes tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and the test compound or control.

-

Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance readings against time for each concentration of Minumicrolin and the controls.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition at a specific time point (e.g., 30 minutes) for each Minumicrolin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Minumicrolin concentration and fit a dose-response curve to determine the IC50 value.

-

Part II: Assessment of Cellular Viability and Cytotoxicity

Once the direct effect of Minumicrolin on tubulin is confirmed, the next logical step is to assess its impact on whole cancer cells. We will employ two distinct assays: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the LDH assay, which quantifies membrane damage.[9][10]

Cell Line Selection and Seeding Density

The choice of cell line is critical and should be guided by the intended therapeutic application of Minumicrolin. A panel of cell lines representing different cancer types is recommended. For initial studies, commonly used and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) are suitable.

Optimizing cell seeding density is crucial for reproducible results.[11] Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[8]

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in the logarithmic growth phase during the experiment. |

| Incubation Time | 24, 48, and 72 hours | To assess time-dependent cytotoxic effects. |

| Minumicrolin Conc. | Logarithmic dilutions (e.g., 0.01 µM to 100 µM) | To generate a complete dose-response curve. |

| Vehicle Control | DMSO concentration ≤ 0.5% | To minimize solvent-induced cytotoxicity.[8] |

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][12] The amount of formazan produced is proportional to the number of viable cells.

-

Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Minumicrolin or the vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][13]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of Minumicrolin concentration to determine the IC50 value.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[15]

-

Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect a 50 µL aliquot of the supernatant from each well without disturbing the cell monolayer.[16]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[16]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction and Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[16]

-

Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each Minumicrolin concentration relative to the maximum LDH release.

Part III: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Cytotoxic compounds can induce cell death through various mechanisms, primarily necrosis or apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process characterized by specific morphological and biochemical hallmarks, including the activation of caspases and the externalization of phosphatidylserine (PS).[17][18] Investigating whether Minumicrolin induces apoptosis is crucial for understanding its therapeutic potential.

Apoptotic Pathway and Assay Intervention Points

Caption: Apoptotic pathway initiated by microtubule disruption.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells.[17] PI is a fluorescent nucleic acid intercalator that is membrane-impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Cell Preparation: Plate and treat cells with Minumicrolin as described previously.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples by flow cytometry within one hour.[19]

Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis.[20] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a measurable signal.[21]

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with Minumicrolin.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[22]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle-treated control.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.[23] |

| Low signal in MTT/LDH assays | Too few cells; Insufficient incubation time. | Optimize cell seeding density; Increase incubation time with the compound or the detection reagent.[8] |

| High background in LDH assay | Excessive handling of cells leading to lysis; Phenol red in the medium. | Handle cells gently during medium changes and reagent addition; Use phenol red-free medium for the assay.[23] |

| Compound precipitation | Poor solubility in culture medium. | Check the solubility of Minumicrolin; Use a higher concentration of DMSO (while keeping the final concentration below 0.5%).[8] |

References

-

National Cancer Institute (2021). Clinical trial evaluates the effect of Minnelide on advanced pancreatic cancer. Retrieved from [Link]

-

Open Biology (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. The Royal Society. Retrieved from [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Protocols.io (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

-

Cosmo Bio Co., Ltd. Microtubule stabilization/destabilization assay. Retrieved from [Link]

-

National Cancer Institute. Minocycline Hydrochloride in Reducing Chemotherapy Induced Depression and Anxiety in Patients with Stage I-III Breast Cancer. Retrieved from [Link]

-

Enzo Life Sciences. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. In Vitro Microtubule Severing Assays. Retrieved from [Link]

-

National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

PubMed. Suppression of Human Cytotoxic Lymphocytes by Methylprednisolone. An Immunosuppressive Mechanism of Action of Steroids. Retrieved from [Link]

-

National Center for Biotechnology Information (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

ClinicalTrials.gov. Minocycline Hydrochloride in Reducing Chemotherapy-Induced Peripheral Neuropathy and Acute Pain in Patients With Breast Cancer Undergoing Treatment With Paclitaxel. Retrieved from [Link]

-

PubMed. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]

-

PubMed. Mitoxantrone and cytotoxic drugs' mechanisms of action. Retrieved from [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

-

National Center for Biotechnology Information (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

-

Frontiers. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]

-

ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

-

VCU Massey Cancer Center (2015). Common antibiotic part of a promising potential pancreatic cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

University of South Florida Health. Apoptosis Protocols. Retrieved from [Link]

-

Springer Nature Experiments. MTT Assay Protocol. Retrieved from [Link]

-

JoVE. Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

-

University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

-

Menarini Group. Oncology. Retrieved from [Link]

-

National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

ACS Publications. High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

-

Luminex Corporation. Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

-

ResearchGate. LDH cell viability assay protocol. Retrieved from [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. In Vitro Microtubule Severing Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 22. promega.com [promega.com]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of (-)-Minumicrolin: A Comprehensive Guide to its NMR Spectral Analysis

Introduction: The Significance of (-)-Minumicrolin

(-)-Minumicrolin, a naturally occurring coumarin isolated from the plant Murraya paniculata, has garnered significant interest within the scientific community.[1][2][3][4] This intricate molecule exhibits a range of biological activities, including potential as a plant growth inhibitor and an inhibitor of the Epstein-Barr virus early antigen (EBV-EA) activation, highlighting its potential in agricultural and pharmaceutical research. The precise determination of its complex three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward novel analogs with enhanced therapeutic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure elucidation of complex natural products like (-)-Minumicrolin in solution. This application note provides a detailed, research-level guide to the comprehensive NMR spectral analysis of (-)-Minumicrolin. It is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and analytical spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative spectroscopic principles.

PART 1: Foundational Protocols for NMR Analysis

Sample Preparation: The Cornerstone of High-Quality Spectra

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol is a field-proven method for preparing a high-purity sample of (-)-Minumicrolin suitable for a full suite of 1D and 2D NMR experiments.

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Material Purity: Begin with a sample of (-)-Minumicrolin of the highest possible purity, ideally >95%, as confirmed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Paramagnetic impurities can lead to significant line broadening and should be rigorously excluded.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for coumarins. For this guide, we will assume the use of CDCl₃.

-

Concentration: For standard ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 20-30 mg/mL is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, dissolve the accurately weighed sample in a minimal amount of the deuterated solvent in a small vial. Filter the solution through a pipette plugged with glass wool directly into a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 for both ¹H and ¹³C). Typically, the commercially available deuterated solvent already contains TMS.

-

Degassing (for sensitive experiments): For long-term experiments or samples prone to degradation, it is advisable to degas the sample by bubbling a slow stream of an inert gas like argon or nitrogen through the solution for several minutes before sealing the tube.

PART 2: A Step-by-Step Guide to NMR Data Acquisition and Analysis

The complete structural elucidation of (-)-Minumicrolin necessitates a suite of NMR experiments. The workflow presented here follows a logical progression from simple 1D experiments to more complex 2D correlation spectroscopy.

Workflow for NMR Data Acquisition and Analysis of (-)-Minumicrolin

Caption: A logical workflow for the NMR analysis of (-)-Minumicrolin.

One-Dimensional (1D) NMR: The Initial Fingerprint

2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides the initial and most sensitive overview of the proton-containing functional groups within the molecule.

Protocol 2: ¹H NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (signal-to-noise dependent)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 3-4 seconds

-

Spectral width: 0-12 ppm

-

Analysis of the ¹H NMR Spectrum:

The ¹H NMR spectrum of a coumarin like (-)-Minumicrolin is expected to show distinct regions:

-

Aromatic Region (δ 6.0-8.0 ppm): Protons attached to the coumarin nucleus will appear in this region. The characteristic doublets for H-3 and H-4 of the α,β-unsaturated lactone system are key indicators.[2]

-

Aliphatic Region (δ 1.0-5.0 ppm): Protons on the side chain, including methine, methylene, and methyl groups, will resonate in this region. The chemical shifts will be influenced by adjacent oxygen atoms and other functional groups.

-

Hydroxyl Protons: The chemical shift of hydroxyl protons can be variable and may appear as broad signals.

2.1.2. ¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.

Protocol 3: ¹³C NMR and DEPT Data Acquisition

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment; DEPT-90 and DEPT-135.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Spectral width: 0-220 ppm

-

Analysis of the ¹³C NMR and DEPT Spectra:

-

¹³C Spectrum: Provides the chemical shift for every carbon atom. Quaternary carbons are typically observed as weaker signals.

-

DEPT-90: Only CH (methine) carbons will appear as positive signals.

-

DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals.

By combining the information from these three spectra, a complete count of CH, CH₂, CH₃, and quaternary carbons can be achieved, which is essential for piecing together the molecular formula.

Two-Dimensional (2D) NMR: Connecting the Pieces

2D NMR experiments are the cornerstone of structure elucidation for complex molecules, providing invaluable information about the connectivity between atoms.

2.2.1. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Spin Systems

The COSY experiment reveals which protons are scalar coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Protocol 4: COSY Data Acquisition

-

Pulse Sequence: Standard COSY-45 or COSY-90.

-

Analysis: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. By "walking" through the cross-peaks, one can establish the connectivity of protons in aliphatic chains and aromatic rings.

2.2.2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a highly sensitive and crucial experiment for assigning the ¹³C signals of protonated carbons.

Protocol 5: HSQC Data Acquisition

-

Pulse Sequence: Standard HSQC with gradient selection.

-

Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the ¹³C chemical shift for each protonated carbon based on the already assigned ¹H chemical shifts.

2.2.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This information is critical for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

Protocol 6: HMBC Data Acquisition

-

Pulse Sequence: Standard HMBC with gradient selection.

-

Analysis: Cross-peaks in the HMBC spectrum indicate long-range couplings. By analyzing these correlations, one can piece together the entire carbon skeleton of (-)-Minumicrolin. For example, a correlation from a methyl proton to a carbonyl carbon would establish the position of that methyl group relative to the carbonyl.

2.2.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations and Stereochemistry

The NOESY and ROESY experiments provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry of the molecule.

Protocol 7: NOESY/ROESY Data Acquisition

-

Pulse Sequence: Standard NOESY or ROESY. ROESY is often preferred for medium-sized molecules as it avoids the issue of zero-crossing for the NOE.

-

Analysis: Cross-peaks in a NOESY or ROESY spectrum indicate that the corresponding protons are spatially proximate (typically within 5 Å). This information is crucial for determining the relative configuration of stereocenters and the conformation of the molecule. The stereochemistry of minumicrolin has been revised based on NOE experiments, underscoring the importance of this technique.

PART 3: Data Interpretation and Structure Elucidation

The culmination of the NMR analysis is the integration of all the spectroscopic data to propose and confirm the structure of (-)-Minumicrolin.

Logical Flow for Structure Elucidation

Caption: A workflow for integrating NMR data to elucidate the structure.

Hypothetical NMR Data Table for (-)-Minumicrolin

As the complete experimental NMR data for (-)-Minumicrolin is not publicly available in the searched literature, the following table is a hypothetical representation based on the known structure and typical chemical shifts for similar coumarins. This table serves as a template for researchers to populate with their own experimental data.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

| 2 | 161.0 | - | - | H-3, H-4 |

| 3 | 112.5 | 6.25 (d, 9.5) | H-4 | C-2, C-4, C-4a |

| 4 | 143.8 | 7.65 (d, 9.5) | H-3 | C-2, C-4a, C-5, C-8a |

| 4a | 113.0 | - | - | H-3, H-4, H-5 |

| 5 | 128.5 | 7.35 (d, 8.5) | H-6 | C-4, C-4a, C-6, C-7, C-8a |

| 6 | 112.8 | 6.85 (d, 8.5) | H-5 | C-4a, C-5, C-7, C-8 |

| 7 | 162.0 | - | - | H-5, H-6, OCH₃ |

| 8 | 107.5 | - | - | H-6, H-1' |

| 8a | 156.3 | - | - | H-4, H-5 |

| 7-OCH₃ | 56.0 | 3.90 (s) | - | C-7 |

| 1' | 75.0 | 4.50 (d, 5.0) | H-2' | C-8, C-2', C-3' |

| 2' | 78.0 | 3.80 (m) | H-1', H-3', OH | C-1', C-3', C-4' |

| 3' | 70.0 | 4.10 (d, 8.0) | H-2' | C-1', C-2', C-4' |

| 4' | 30.0 | 1.80 (m) | H-5', H-6' | C-2', C-3', C-5', C-6' |

| 5' | 22.0 | 0.95 (d, 6.5) | H-4' | C-3', C-4', C-6' |

| 6' | 23.0 | 1.00 (d, 6.5) | H-4' | C-3', C-4', C-5' |

Conclusion

The comprehensive NMR spectral analysis outlined in this application note provides a robust framework for the complete structure elucidation of (-)-Minumicrolin. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently determine the constitution, connectivity, and stereochemistry of this and other complex natural products. The causality-driven approach to experimental selection and the detailed protocols ensure the acquisition of high-quality, self-validating data. This guide serves as a valuable resource for scientists in the fields of natural product chemistry, drug discovery, and analytical chemistry, empowering them to unravel the molecular intricacies of novel bioactive compounds.

References

- Aziz, S. S. S. A., et al. (2010). Coumarins from Murraya paniculata (Rutaceae). Malaysian Journal of Analytical Sciences, 14(1), 1-5.

-

Frontiers in Pharmacology. (2022). A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). COUMARINS FROM MURRAYA PANICULATA (RUTACEAE). Retrieved from [Link]

-

MDPI. (2021). Composition and Biological Activities of Murraya paniculata (L.) Jack Essential Oil from Nepal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A Minimalist NMR Approach for the Structural Revision of Mucoxin. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2010). Coumarins from murraya paniculata (rutaceae) (koumarin daripada murraya paniculata (rutaceae)). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

Preparation of Minumicrolin Stock Solutions for Cell-Based Assays: A Detailed Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol and best practices for the preparation of stock solutions of Minumicrolin, a representative hydrophobic small molecule, for use in cell culture applications. Recognizing the critical challenges associated with the poor aqueous solubility of many potent compounds, this document outlines a systematic approach to ensure accurate, reproducible, and effective delivery of Minumicrolin to in vitro cell systems. The protocols herein are designed to be self-validating, emphasizing the principles of solvent selection, solubility assessment, and stability to maintain the integrity and bioactivity of the compound. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable workflows for screening and characterizing hydrophobic small molecules.

Introduction: The Challenge of Hydrophobicity in Cell Culture

The advancement of drug discovery heavily relies on the in vitro evaluation of small molecule inhibitors, many of which are characterized by significant hydrophobicity. While this property can be advantageous for membrane permeability, it presents a considerable challenge for their application in aqueous cell culture environments. Improper handling and preparation of stock solutions for hydrophobic compounds like Minumicrolin can lead to a cascade of experimental artifacts, including:

-

Precipitation in Culture Media: The introduction of a concentrated organic stock solution into an aqueous, buffered medium can cause the compound to crash out of solution. This leads to an unknown and inconsistent final concentration, rendering dose-response data unreliable.[1][2]

-

Cellular Toxicity from Solvents: The solvents required to dissolve hydrophobic compounds can themselves be toxic to cells, even at low concentrations. It is crucial to determine the solvent tolerance of the specific cell line being used.[3][4]

-

Loss of Compound Integrity: Improper storage conditions can lead to the degradation or instability of the compound in solution, resulting in a loss of bioactivity over time.[5]

This application note provides a robust framework to mitigate these challenges, ensuring the reliable and reproducible use of Minumicrolin in cell-based assays.

Preliminary Characterization of Minumicrolin

Prior to the preparation of a stock solution, a thorough understanding of Minumicrolin's physicochemical properties is paramount. This information is typically provided by the supplier on the Certificate of Analysis (CoA) or product datasheet.

Table 1: Essential Physicochemical Properties of Minumicrolin

| Property | Recommended Value/Information | Importance in Stock Solution Preparation |

| Molecular Weight | Provided in g/mol | Essential for accurate calculation of molar concentrations. |

| Purity | >98% (or as specified) | Ensures that the observed biological effects are attributable to the compound of interest and not impurities. |

| Solubility Data | Solubility in various organic solvents (e.g., DMSO, Ethanol) | Guides the selection of the most appropriate solvent for creating a high-concentration stock solution.[3] |

| Stability | Information on light sensitivity, temperature stability, and pH | Dictates the appropriate storage conditions and handling procedures to prevent degradation.[6] |

| Appearance | Crystalline solid, powder, etc. | Provides a visual confirmation of the compound's physical state. |

Core Principles of Stock Solution Preparation

Solvent Selection: The "Three S's"

The choice of solvent is a critical first step. The ideal solvent should adhere to the "Three S's": S olubility, S tability, and S afety (in the context of cell culture).[3]

-

Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds due to its high solubilizing capacity and miscibility with water.[4] However, it is important to note that DMSO can have biological effects on its own and is typically used at a final concentration of ≤0.1% in cell culture media to minimize cytotoxicity.[4]

-

Ethanol: Ethanol can be a suitable alternative for some compounds. However, it is generally more volatile and can be more toxic to certain cell lines than DMSO.

-

Other Solvents: In specific cases, other solvents like dimethylformamide (DMF) may be used, but their compatibility with the experimental system must be thoroughly validated.

Recommendation for Minumicrolin: Based on general practice for hydrophobic small molecules, DMSO is the recommended starting solvent.

Determining the Optimal Stock Concentration

The goal is to prepare a stock solution that is concentrated enough to allow for significant dilution into the final culture medium, thereby minimizing the final solvent concentration. A common target for a stock solution is 10 mM.

The Importance of a Self-Validating Protocol

A robust protocol should include built-in checks to ensure the quality and accuracy of the prepared stock solution. This includes visual inspection for complete dissolution and proper labeling.

Detailed Protocol for Preparation of a 10 mM Minumicrolin Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Minumicrolin.

Materials

-